molecular formula C10H18O4 B1193980 2,6-Dimethyloctanedioic acid CAS No. 3269-74-7

2,6-Dimethyloctanedioic acid

Cat. No. B1193980
CAS RN: 3269-74-7
M. Wt: 202.25 g/mol
InChI Key: YXTSFTNUPXGYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-1,8-octanedioic acid is a medium-chain fatty acid.

Scientific Research Applications

Applications in Disease Metabolism

2,6-Dimethyloctanedioic acid has been identified in the urine of patients with Refsum's disease, suggesting its role in the metabolism of phytanic acid in this condition. The compound, along with 3-methylhexanedioic acid, might be formed from phytanic acid through omega-oxidation followed by beta-oxidations, potentially metabolizing significant amounts of phytanic acid daily (Greter, Lindstedt, & Steen, 1983).

Environmental and Chemical Process Studies

The degradation of 2,6-dimethylaniline, closely related to 2,6-dimethyloctanedioic acid, has been extensively studied under various chemical processes. These studies have primarily focused on the Fenton process, providing insight into the reaction conditions and efficiency of degradation, identifying intermediates like short-chain organic acids, and proposing oxidation pathways (Masomboon, Ratanatamskul, & Lu, 2009).

Synthetic Chemistry

In the realm of synthetic chemistry, 2,6-dimethyloctanedioic acid-related compounds have been synthesized for various purposes. For instance, a specific synthetic sequence has been employed to create a constitutional isomer of nerol, highlighting the substance's utility in complex organic syntheses (Kraft, Eichenberger, & Fráter, 1999). Similarly, optically pure 2,6-dimethyl-3,5-heptanediol, a chiral auxiliary, has been synthesized using enantiodifferentiating hydrogenation and preferential recrystallization (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

properties

CAS RN

3269-74-7

Product Name

2,6-Dimethyloctanedioic acid

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2,6-dimethyloctanedioic acid

InChI

InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

YXTSFTNUPXGYDZ-UHFFFAOYSA-N

SMILES

CC(CCCC(C)C(=O)O)CC(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)CC(=O)O

synonyms

2,6-dimethyloctane-1,8-dioic acid
2,6-dimethyloctanedioic acid
2,6-DMOA
BMS 197564
BMS-197564

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyloctanedioic acid
Reactant of Route 2
2,6-Dimethyloctanedioic acid
Reactant of Route 3
2,6-Dimethyloctanedioic acid
Reactant of Route 4
2,6-Dimethyloctanedioic acid
Reactant of Route 5
2,6-Dimethyloctanedioic acid
Reactant of Route 6
2,6-Dimethyloctanedioic acid

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